N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H25FN6O2S and its molecular weight is 456.54. The purity is usually 95%.
BenchChem offers high-quality N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- Significance : This labeling technique allows detailed structural analysis of peptides within lipid bilayers, shedding light on their conformational changes during biological processes .
- Application : By labeling fusogenic peptides with 4F-Phg, researchers investigate vesicle fusion. The results reveal that hydrophobic sites tolerate 4F-Phg labeling, and the peptide’s structure differs between the helical ground state and the fusogenic transition state .
- Insight : The presence of d-4F-Phg affects the peptide’s biological activity, impacting its amphiphilic alpha-helical fold .
- Observation : The presence of d-4F-Phg reduces PGLa’s biological activity by interfering with its amphiphilic alpha-helical fold .
19F NMR Structure Analysis of Membrane-Associated Peptides
Fusogenic Peptide Studies
Antimicrobial Peptide Investigations
Peptide PGLa and Charge Density
Interaction with Membranes
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluorophenylpiperazine with 3-bromopropylamine to form N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]amine. This intermediate is then reacted with 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid to form the final compound N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide.", "Starting Materials": [ "4-fluorophenylpiperazine", "3-bromopropylamine", "2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid" ], "Reaction": [ "Step 1: 4-fluorophenylpiperazine is reacted with 3-bromopropylamine in the presence of a suitable solvent and a base to form N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]amine.", "Step 2: N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]amine is then reacted with 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid in the presence of a suitable solvent and a coupling agent to form the final compound N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide." ] } | |
CAS番号 |
688793-77-3 |
製品名 |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
分子式 |
C22H25FN6O2S |
分子量 |
456.54 |
IUPAC名 |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C22H25FN6O2S/c23-16-4-6-17(7-5-16)28-13-11-27(12-14-28)10-2-9-24-19(30)15-29-21(31)18-3-1-8-25-20(18)26-22(29)32/h1,3-8H,2,9-15H2,(H,24,30)(H,25,26,32) |
InChIキー |
QFMHDBNZIVHBKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。